AZ-23

Description

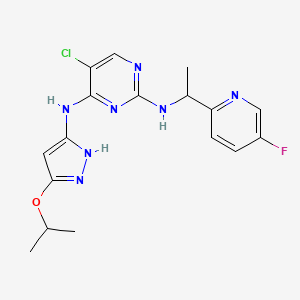

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-2-N-[1-(5-fluoropyridin-2-yl)ethyl]-4-N-(3-propan-2-yloxy-1H-pyrazol-5-yl)pyrimidine-2,4-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19ClFN7O/c1-9(2)27-15-6-14(25-26-15)23-16-12(18)8-21-17(24-16)22-10(3)13-5-4-11(19)7-20-13/h4-10H,1-3H3,(H3,21,22,23,24,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBVKEEFIPBQIMD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=NNC(=C1)NC2=NC(=NC=C2Cl)NC(C)C3=NC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19ClFN7O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

AZ-23 Trk Kinase Inhibitor: An In-Depth Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

AZ-23 is a potent and selective, orally bioavailable inhibitor of the Tropomyosin receptor kinase (Trk) family of receptor tyrosine kinases (TrkA, TrkB, and TrkC).[1][2][3] As an ATP-competitive inhibitor, this compound effectively blocks the catalytic activity of Trk kinases, leading to the suppression of downstream signaling pathways crucial for cell survival and proliferation.[4][5] This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its biochemical and cellular activities, the signaling pathways it modulates, and detailed protocols for key experimental assays used in its characterization.

Introduction to Trk Kinases and Their Role in Disease

The Tropomyosin receptor kinases (TrkA, TrkB, and TrkC) are a family of receptor tyrosine kinases that play a critical role in the development and function of the nervous system. They are activated by neurotrophins, a family of growth factors that includes Nerve Growth Factor (NGF), Brain-Derived Neurotrophic Factor (BDNF), and Neurotrophin-3 (NT-3). The activation of Trk receptors initiates a cascade of intracellular signaling events that are essential for neuronal survival, differentiation, and synaptic plasticity.

Dysregulation of the Trk signaling pathway, often through chromosomal rearrangements leading to gene fusions, has been identified as an oncogenic driver in a wide range of adult and pediatric cancers. These Trk fusion proteins are constitutively active, leading to uncontrolled cell proliferation and tumor growth. Consequently, inhibitors of Trk kinases have emerged as a promising therapeutic strategy for the treatment of these cancers.

This compound: A Potent and Selective Trk Kinase Inhibitor

This compound is a small molecule inhibitor designed to target the ATP-binding pocket of Trk kinases. Its chemical name is 5-chloro-N2-(1-(5-fluoropyridin-2-yl)ethyl)-N4-(5-isopropoxy-1H-pyrazol-3-yl)pyrimidine-2,4-diamine.

Mechanism of Action: ATP-Competitive Inhibition

This compound functions as an ATP-competitive inhibitor.[4][5] This means that it directly competes with adenosine triphosphate (ATP) for binding to the catalytic kinase domain of the Trk receptors. By occupying the ATP-binding site, this compound prevents the transfer of a phosphate group from ATP to the tyrosine residues on the Trk receptor and other substrate proteins. This inhibition of autophosphorylation and substrate phosphorylation effectively blocks the downstream signaling cascades that are dependent on Trk kinase activity.

Biochemical Activity and Selectivity

This compound demonstrates potent inhibitory activity against Trk kinases in biochemical assays. The half-maximal inhibitory concentration (IC50) values highlight its high affinity for these targets. Furthermore, selectivity profiling against a panel of other kinases reveals a favorable selectivity profile, which is crucial for minimizing off-target effects.

Table 1: Biochemical Activity of this compound Against Trk and Other Kinases

| Kinase Target | IC50 (nM) |

| TrkA | 2 |

| TrkB | 8 |

| FGFR1 | 24 |

| Flt3 | 52 |

| Ret | 55 |

| MuSk | 84 |

| Lck | 99 |

| Data compiled from multiple sources.[4][5][6] |

Cellular Activity

In cellular assays, this compound effectively inhibits Trk phosphorylation and downstream signaling pathways at low nanomolar concentrations.[2][3] This leads to the inhibition of cell proliferation and survival in cancer cell lines that are dependent on Trk signaling. For instance, in the human erythroleukemia cell line TF-1, which relies on NGF-stimulated TrkA signaling for survival, this compound potently inhibits cell proliferation.[4]

Table 2: Cellular Activity of this compound

| Cell Line | Assay Type | Endpoint | IC50 / EC50 (nM) |

| TF-1 | Cell Proliferation (MTS) | Inhibition of Survival | 2 |

| Data compiled from MedchemExpress.[4] |

Impact on Downstream Signaling Pathways

The inhibition of Trk kinase activity by this compound leads to the downregulation of several key downstream signaling pathways that are critical for cell growth, proliferation, and survival. The primary pathways affected are the Ras/MAPK pathway, the PI3K/Akt pathway, and the PLCγ pathway.

Caption: this compound inhibits Trk signaling pathways.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

In Vitro Trk Kinase Inhibition Assay (TR-FRET)

This assay measures the ability of this compound to inhibit the phosphorylation of a substrate by a Trk kinase.

Caption: Workflow for TR-FRET based kinase assay.

Protocol:

-

Reagent Preparation:

-

Prepare serial dilutions of this compound in assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

-

Prepare a solution of recombinant Trk kinase (e.g., TrkA) and a biotinylated peptide substrate in assay buffer.

-

Prepare a solution of ATP in assay buffer.

-

-

Assay Procedure:

-

To a 384-well microplate, add the this compound dilutions.

-

Add the Trk kinase and biotinylated substrate mixture to each well.

-

Incubate for 30 minutes at room temperature to allow for inhibitor binding.

-

Initiate the kinase reaction by adding ATP to each well.

-

Incubate for 60 minutes at room temperature.

-

Stop the reaction and detect phosphorylation by adding a mixture of a Europium-labeled anti-phosphopeptide antibody and Streptavidin-Allophycocyanin (SA-APC).

-

Incubate for 60 minutes at room temperature.

-

-

Data Analysis:

-

Read the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal on a compatible microplate reader.

-

Calculate the percent inhibition for each this compound concentration and plot the data to determine the IC50 value using a non-linear regression model.

-

Cellular Proliferation Assay (MTS)

This assay assesses the effect of this compound on the viability and proliferation of cells that depend on Trk signaling.

Caption: Workflow for MTS cell proliferation assay.

Protocol:

-

Cell Culture:

-

Culture Trk-dependent cells (e.g., TF-1 cells) in appropriate growth medium.

-

-

Assay Procedure:

-

Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Prepare serial dilutions of this compound in the appropriate cell culture medium.

-

Add the this compound dilutions to the cells.

-

Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

-

Add MTS reagent to each well according to the manufacturer's instructions.

-

Incubate for 1-4 hours at 37°C.

-

-

Data Analysis:

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

-

Western Blot Analysis of Trk Phosphorylation

This method is used to directly observe the inhibition of Trk autophosphorylation in cells treated with this compound.

Protocol:

-

Cell Treatment and Lysis:

-

Culture cells expressing a Trk receptor to near confluency.

-

Starve the cells in serum-free medium for 4-6 hours.

-

Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Stimulate the cells with the appropriate neurotrophin (e.g., NGF for TrkA) for 10-15 minutes.

-

Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

-

Protein Quantification and Electrophoresis:

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature the protein samples by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE.

-

-

Immunoblotting:

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for phosphorylated Trk (e.g., anti-phospho-TrkA) overnight at 4°C.

-

Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using a chemiluminescence imaging system.

-

To ensure equal protein loading, strip the membrane and re-probe with an antibody against total Trk and a loading control protein (e.g., GAPDH or β-actin).

-

Conclusion

This compound is a potent and selective ATP-competitive inhibitor of Trk kinases. Its ability to effectively block Trk-mediated signaling pathways translates into the inhibition of cell proliferation and survival in cancer models driven by Trk dysregulation. The data and protocols presented in this guide provide a comprehensive technical overview of the mechanism of action of this compound, supporting its continued investigation and development as a targeted cancer therapeutic.

References

AZ-23: A Technical Guide to its Target Profile and Kinase Selectivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZ-23 is a potent and selective, orally bioavailable inhibitor of the Tropomyosin receptor kinase (Trk) family of receptor tyrosine kinases (TrkA, TrkB, and TrkC).[1][2] The Trk signaling pathway plays a crucial role in the development and survival of neuronal cells and has been implicated in the progression of various cancers through mechanisms such as oncogenic fusions, mutations, and autocrine signaling.[1][2] this compound, a novel chemical entity, is an ATP-competitive inhibitor that has demonstrated significant anti-tumor efficacy in preclinical models, making it a compound of interest for cancer therapy.[1][3] This technical guide provides a comprehensive overview of the target profile, kinase selectivity, and associated experimental methodologies for this compound.

Target Profile and Kinase Selectivity

This compound is a highly potent inhibitor of all three Trk isoforms. Its inhibitory activity has been quantified through various in vitro and cellular assays, demonstrating low nanomolar efficacy.

Table 1: In Vitro and Cellular Activity of this compound against Trk Kinases

| Assay Type | Target | IC50 / EC50 (nM) |

| In Vitro Kinase Assay | TrkA | 2 |

| TrkB | 8 | |

| Cellular Phosphorylation Assay | TrkA | ~5 |

| (in 3T3 cells) | TrkB | ~5 |

| TrkC | ~5 | |

| Cellular Survival Assay | Trk-dependent (MCF10A-TrkA-Δ) | 2 |

| (NGF-mediated) | Trk-dependent (TF-1) | 1.01 |

Data compiled from multiple sources.[1][4]

The selectivity of this compound has been assessed against a panel of other kinases, revealing a significant therapeutic window with at least 30-fold selectivity for Trk kinases in cell-based assays.[3]

Table 2: Kinase Selectivity Profile of this compound

| Kinase | IC50 (nM) |

| TrkA | 2 |

| TrkB | 8 |

| FGFR1 | 24 |

| Flt3 | 52 |

| Ret | 55 |

| MuSk | 84 |

| Lck | 99 |

This table presents a selection of kinases against which this compound has been tested. The primary targets are highlighted in bold.[4]

Mechanism of Action

This compound functions as an ATP-competitive inhibitor of the Trk kinases.[3] This mechanism involves the binding of this compound to the ATP-binding pocket of the kinase domain, thereby preventing the phosphorylation of downstream substrates and inhibiting the signaling cascade.

Signaling Pathway

The Trk receptors, upon binding their respective neurotrophin ligands (e.g., Nerve Growth Factor (NGF) for TrkA), dimerize and autophosphorylate, leading to the activation of several key downstream signaling pathways that are critical for cell survival, proliferation, and differentiation. This compound blocks the initial phosphorylation event, thereby inhibiting these downstream pathways.

Caption: Trk signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Detailed methodologies for the key experiments cited in the characterization of this compound are provided below.

In Vitro TrkA Kinase Assay

This assay quantifies the enzymatic activity of the TrkA kinase and the inhibitory effect of this compound.

Caption: Workflow for the in vitro TrkA kinase inhibition assay.

Methodology:

-

Reaction Setup: A reaction mixture containing recombinant TrkA kinase, a generic tyrosine kinase substrate such as poly(Glu,Tyr), and ATP is prepared in a suitable buffer.

-

Compound Addition: this compound is added to the reaction mixture at a range of concentrations.

-

Incubation: The reaction is allowed to proceed for a defined period at room temperature to allow for substrate phosphorylation.

-

Detection: The level of substrate phosphorylation is quantified. A common method is an ELISA-based format where the phosphorylated substrate is captured on a plate and detected using a horseradish peroxidase-conjugated anti-phosphotyrosine antibody.

-

Data Analysis: The concentration of this compound that inhibits 50% of the kinase activity (IC50) is determined by plotting the percentage of inhibition against the log of the inhibitor concentration.

Cellular Phospho-TrkA ELISA

This assay measures the ability of this compound to inhibit TrkA phosphorylation in a cellular context.

Caption: Workflow for the cellular phospho-TrkA ELISA.

Methodology:

-

Cell Culture: 3T3 cells engineered to overexpress TrkA are seeded in 96-well plates and grown to confluency.

-

Serum Starvation: Cells are serum-starved to reduce basal levels of receptor phosphorylation.

-

Inhibitor Treatment: Cells are pre-incubated with various concentrations of this compound.

-

Ligand Stimulation: Cells are then stimulated with NGF to induce TrkA phosphorylation.

-

Cell Lysis: The cells are lysed to release cellular proteins.

-

ELISA: A sandwich ELISA is performed on the cell lysates. A capture antibody specific for total TrkA binds to the plate, and a detection antibody specific for the phosphorylated form of TrkA is used for quantification.

-

Data Analysis: The effective concentration of this compound that causes 50% inhibition of TrkA phosphorylation (EC50) is calculated.

Cell Proliferation/Survival Assay (TF-1 Cells)

This assay assesses the effect of this compound on the survival of cells that are dependent on the Trk signaling pathway.

Methodology:

-

Cell Culture: TF-1 cells, which are dependent on growth factors for survival, are used.

-

Treatment: Exponentially growing TF-1 cells are treated with a range of this compound concentrations.

-

Incubation: The cells are incubated for 72 hours in either a basal medium supplemented with NGF or a growth medium.

-

Proliferation Measurement: Cell proliferation is measured using a metabolic assay such as the MTS assay, which determines the number of viable cells.

-

Data Analysis: The EC50 value for the inhibition of NGF-mediated survival is determined.

In Vivo Tumor Growth Inhibition Studies

These studies evaluate the efficacy of this compound in animal models of cancer.

Caption: Workflow for in vivo tumor growth inhibition studies.

Methodology:

-

Model System: An appropriate mouse model is used, such as a 3T3-TrkA-Δ allograft model where the tumor is driven by a constitutively active TrkA, or a human neuroblastoma xenograft model (e.g., SK-N-SH) that expresses Trk receptors.

-

Tumor Implantation: Tumor cells are implanted subcutaneously into immunocompromised mice.

-

Treatment: Once tumors reach a palpable size, mice are randomized into groups and treated orally with this compound or a vehicle control.

-

Monitoring: Tumor volumes and animal body weights are measured regularly throughout the study.

-

Endpoint: The study is concluded when tumors in the control group reach a predetermined size, or after a specified duration of treatment.

-

Efficacy Evaluation: The anti-tumor efficacy of this compound is determined by comparing the tumor growth in the treated groups to the control group.

Conclusion

This compound is a potent and selective inhibitor of the Trk kinase family with a well-defined mechanism of action. The comprehensive preclinical data, including its favorable kinase selectivity profile and demonstrated in vivo efficacy, underscore its potential as a therapeutic agent for cancers driven by aberrant Trk signaling. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of this compound and other Trk inhibitors.

References

An In-depth Technical Guide to the ATP-Competitive Binding Properties of AZ-23

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ATP-competitive binding properties of AZ-23, a potent and selective inhibitor of Tropomyosin receptor kinases (TrkA, TrkB, and TrkC). This document details the quantitative binding data, in-depth experimental methodologies, and relevant signaling pathways, offering valuable insights for researchers in oncology and neurobiology.

Core Concept: ATP-Competitive Inhibition

This compound functions as an ATP-competitive inhibitor. This means it binds to the ATP-binding pocket of the kinase domain of Trk receptors. By occupying this site, this compound directly prevents the binding of ATP, the phosphate donor for the kinase's enzymatic activity. This inhibition of ATP binding subsequently blocks the autophosphorylation of the Trk receptor and the activation of downstream signaling cascades.[1]

Quantitative Binding and Inhibitory Activity

The potency and selectivity of this compound have been characterized through various biochemical assays. The half-maximal inhibitory concentration (IC50) values demonstrate its high affinity for Trk family kinases and its selectivity over a panel of other kinases.

| Target Kinase | IC50 (nM)[2][3][4] |

| TrkA | 2 |

| TrkB | 8 |

| TrkC | Not explicitly quantified in the provided results, but described as a Trk A/B/C inhibitor. |

| FGFR1 | 24 |

| Flt3 | 52 |

| Ret | 55 |

| MuSk | 84 |

| Lck | 99 |

Experimental Protocols

The following sections detail the methodologies used to characterize the binding and activity of this compound.

Biochemical Kinase Inhibition Assay (Representative Protocol)

This protocol outlines a typical in vitro kinase assay to determine the IC50 of this compound against TrkA.

Objective: To quantify the enzymatic inhibition of recombinant human TrkA by this compound.

Materials:

-

Recombinant Human TrkA (catalytic domain)

-

This compound (in DMSO)

-

ATP

-

Suitable kinase substrate (e.g., a synthetic peptide like Poly(Glu, Tyr) 4:1)

-

Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar ADP detection system

-

96-well or 384-well plates (white, low-volume)

-

Plate reader capable of luminescence detection

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration range would be from 100 µM down to picomolar concentrations. Further dilute the compound in the Kinase Assay Buffer to the desired final assay concentrations.

-

Enzyme and Substrate Preparation: Dilute the recombinant TrkA and the kinase substrate to their final desired concentrations in Kinase Assay Buffer. The optimal concentrations should be determined empirically but are typically in the low nanomolar range for the enzyme and at or near the Km for the substrate.

-

ATP Preparation: Prepare a solution of ATP in Kinase Assay Buffer at a concentration that is approximately the Km of TrkA for ATP. This ensures that the inhibitor competes effectively with the natural substrate.

-

Assay Reaction:

-

To each well of the assay plate, add the TrkA enzyme solution.

-

Add the serially diluted this compound or DMSO vehicle control.

-

Initiate the kinase reaction by adding the ATP and substrate solution.

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes). The incubation time should be within the linear range of the enzyme reaction.

-

-

Detection of Kinase Activity:

-

Following incubation, stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions. This typically involves adding an ADP-Glo™ Reagent to deplete unused ATP, followed by a Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Read the luminescence on a plate reader.

-

-

Data Analysis:

-

The luminescent signal is proportional to the amount of ADP generated and thus to the kinase activity.

-

Calculate the percent inhibition for each this compound concentration relative to the DMSO control.

-

Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Cell-Based Trk Phosphorylation Assay (Representative Protocol)

This protocol describes a method to assess the ability of this compound to inhibit Trk phosphorylation in a cellular context.

Objective: To measure the inhibition of ligand-induced TrkA phosphorylation in a human neuroblastoma cell line.

Materials:

-

Human neuroblastoma cell line expressing TrkA (e.g., SK-N-SH)

-

Cell culture medium and supplements

-

This compound (in DMSO)

-

Nerve Growth Factor (NGF), the ligand for TrkA

-

Phosphate-Buffered Saline (PBS)

-

Cell lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels and Western blotting apparatus

-

PVDF membranes

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies: anti-phospho-TrkA (Tyr490) and anti-total-TrkA

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system for chemiluminescence detection

Procedure:

-

Cell Culture and Treatment:

-

Plate the neuroblastoma cells in 6-well plates and grow to 70-80% confluency.

-

Serum-starve the cells for 4-6 hours prior to treatment.

-

Pre-treat the cells with various concentrations of this compound or DMSO vehicle for 1-2 hours.

-

Stimulate the cells with NGF (e.g., 50 ng/mL) for 10-15 minutes to induce TrkA phosphorylation.

-

-

Cell Lysis and Protein Quantification:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells on ice with lysis buffer.

-

Clarify the lysates by centrifugation and collect the supernatants.

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

Western Blotting:

-

Normalize the protein concentrations of all samples and prepare them for SDS-PAGE by adding loading buffer and boiling.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-TrkA overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against total TrkA.

-

-

Data Analysis:

-

Quantify the band intensities for phospho-TrkA and total TrkA.

-

Normalize the phospho-TrkA signal to the total TrkA signal for each sample.

-

Calculate the percent inhibition of TrkA phosphorylation for each this compound concentration relative to the NGF-stimulated, DMSO-treated control.

-

Plot the data to determine the cellular potency of this compound.

-

In Vivo Tumor Xenograft Model (Representative Protocol)

This protocol outlines a general procedure for evaluating the in vivo efficacy of this compound in a neuroblastoma xenograft mouse model.

Objective: To assess the anti-tumor activity of orally administered this compound in a Trk-expressing neuroblastoma xenograft model.

Materials:

-

Immunocompromised mice (e.g., nude or SCID mice)

-

Human neuroblastoma cell line expressing a Trk receptor (e.g., SH-SY5Y)

-

Matrigel or similar extracellular matrix

-

This compound

-

Vehicle for oral administration (e.g., 0.5% methylcellulose in water)

-

Calipers for tumor measurement

-

Anesthesia

-

Surgical tools

-

ELISA kit for phospho-TrkA

Procedure:

-

Tumor Implantation:

-

Subcutaneously implant the neuroblastoma cells, typically mixed with Matrigel, into the flank of the mice.

-

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

-

Treatment:

-

Randomize the tumor-bearing mice into treatment and control groups.

-

Administer this compound orally at a predetermined dose and schedule (e.g., once or twice daily). The control group receives the vehicle. The original study by Thress et al. does not specify the exact dosage, but a starting point could be in the range of 10-50 mg/kg.

-

-

Tumor Growth Monitoring:

-

Measure the tumor dimensions with calipers regularly (e.g., 2-3 times per week).

-

Calculate the tumor volume using the formula: (Length x Width²)/2.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

-

Pharmacodynamic Analysis:

-

At the end of the study, or at specific time points after the final dose, euthanize a subset of mice.

-

Excise the tumors and prepare tumor lysates.

-

Measure the levels of phosphorylated TrkA in the tumor lysates using a specific ELISA to confirm target engagement.[2]

-

-

Data Analysis:

-

Plot the mean tumor volume over time for each treatment group.

-

Compare the tumor growth in the this compound treated group to the vehicle control group to determine the anti-tumor efficacy.

-

Analyze the phospho-TrkA levels to correlate target inhibition with anti-tumor response.

-

Signaling Pathway and Experimental Workflow Visualization

The following diagrams, generated using the DOT language, illustrate the Trk signaling pathway and a typical experimental workflow for evaluating this compound.

Caption: Trk signaling pathway and the mechanism of action of this compound.

Caption: Experimental workflow for in vivo evaluation of this compound.

References

AZ-23: A Deep Dive into its Structure-Activity Relationship as a Trk Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZ-23 is a potent and orally bioavailable inhibitor of Tropomyosin receptor kinases (Trk) A, B, and C.[1] As a critical regulator of neuronal cell growth, development, and survival, the Trk signaling pathway has emerged as a significant target in oncology. Aberrant Trk signaling, often through gene fusions, is an oncogenic driver in a variety of adult and pediatric tumors. This has spurred the development of targeted Trk inhibitors like this compound as promising cancer therapeutics. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of this compound, presenting key data in a structured format, detailing experimental methodologies, and visualizing relevant biological pathways.

Core Structure and Mechanism of Action

This compound is an ATP-competitive inhibitor, meaning it binds to the ATP-binding pocket of the Trk kinase domain, thereby preventing the phosphorylation of downstream substrates. This action effectively blocks the signaling cascade that promotes tumor cell proliferation and survival.

Structure-Activity Relationship (SAR) Studies

The development of this compound involved systematic modifications of a core scaffold to optimize its potency, selectivity, and pharmacokinetic properties. The following table summarizes the key quantitative data from these SAR studies.

| Compound/Analog | Modification | TrkA IC50 (nM) | TrkB IC50 (nM) | Other Kinase IC50 (nM) | Cellular Activity (EC50, nM) |

| This compound | Core Structure | 2 | 8 | FGFR1 (24), Flt3 (52), Ret (55), MuSk (84), Lck (99) | 2 (Trk-mediated survival) |

| Analog 1 | Data not available | Data not available | Data not available | Data not available | Data not available |

| Analog 2 | Data not available | Data not available | Data not available | Data not available | Data not available |

| Analog 3 | Data not available | Data not available | Data not available | Data not available | Data not available |

IC50: Half-maximal inhibitory concentration. EC50: Half-maximal effective concentration. Data sourced from publicly available information[1]. A comprehensive SAR table with specific analog structures is not publicly available in the searched literature. The development of a complete SAR table would require access to the full text of the primary research article or associated patent literature, which was not found during the information retrieval process.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of this compound.

In Vitro Kinase Assays

Objective: To determine the inhibitory activity of compounds against purified Trk kinases and a panel of other kinases.

Methodology:

-

Enzyme and Substrate Preparation: Recombinant human TrkA, TrkB, and other kinases are used. A generic tyrosine kinase substrate, such as Poly(Glu, Tyr) 4:1, is utilized.

-

Assay Buffer: A typical kinase buffer consists of 40 mM Tris-HCl (pH 7.5), 20 mM MgCl2, 0.1 mg/mL BSA, and 50 µM DTT.[2]

-

Reaction Mixture: The assay is typically performed in a 96-well plate format. Each well contains the kinase, the substrate, ATP (at a concentration near its Km for the respective kinase), and the test compound at various concentrations.

-

Incubation: The reaction mixture is incubated at room temperature for a specified period (e.g., 60 minutes).

-

Detection: The amount of ATP consumed, which is proportional to the kinase activity, is measured using a luminescent assay such as the ADP-Glo™ Kinase Assay.[2] In this assay, remaining ATP is depleted, and the generated ADP is converted back to ATP, which then drives a luciferase reaction, producing a luminescent signal.

-

Data Analysis: The luminescent signal is plotted against the compound concentration, and the IC50 value is determined using a non-linear regression analysis.

Cellular Assays

Objective: To assess the ability of compounds to inhibit Trk phosphorylation and Trk-mediated cell signaling in a cellular context.

1. Trk Phosphorylation In-Cell ELISA:

Methodology:

-

Cell Culture: A cell line with a TrkA rearrangement, such as the KM12 colorectal cancer cell line, is used.[3] Cells are seeded in 96-well plates and allowed to attach.

-

Compound Treatment: Cells are treated with various concentrations of the test compound for a defined period.

-

Cell Lysis: The cells are lysed to release the cellular proteins.

-

ELISA: An in-cell ELISA is performed to quantify the level of phosphorylated TrkA (pTrkA). This method involves fixing the cells and then using a primary antibody specific for phosphorylated Trk (e.g., Tyr 674/675) and a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) for detection.[3]

-

Data Analysis: The signal is measured and normalized to the total protein content or a housekeeping protein. The EC50 value is calculated from the dose-response curve.

2. Cell Proliferation/Survival Assay:

Methodology:

-

Cell Culture: A cell line dependent on Trk signaling for survival and proliferation, such as the TF-1 cell line, is used. Cells are cultured in the presence of a neurotrophin like Nerve Growth Factor (NGF) to activate the Trk pathway.

-

Compound Treatment: Cells are treated with a range of concentrations of the test compound.

-

Incubation: The cells are incubated for a period of time (e.g., 72 hours) to allow for effects on proliferation.[1]

-

Viability Measurement: Cell viability is assessed using a colorimetric assay such as the MTS assay.[1] The MTS reagent is converted by viable cells into a colored formazan product, and the absorbance is measured.

-

Data Analysis: The absorbance values are plotted against the compound concentration to determine the EC50 for inhibition of cell survival.

Signaling Pathways and Experimental Workflows

The following diagrams visualize the key signaling pathways affected by this compound and the general workflow of the experimental protocols.

References

The Role of AZ-23 in Neurotrophin Signaling Pathways: An In-depth Technical Guide

Disclaimer: Extensive searches for a specific molecule or compound designated "AZ-23" within the context of neurotrophin signaling have yielded no publicly available scientific literature or data. Therefore, this guide will provide a comprehensive overview of the core neurotrophin signaling pathways, which would be the presumed target of a hypothetical molecule like "this compound." This document will serve as a foundational resource for researchers, scientists, and drug development professionals interested in the modulation of these critical cellular communication systems.

Introduction to Neurotrophin Signaling

Neurotrophins are a family of secreted proteins crucial for the survival, development, differentiation, and function of neurons.[1][2] This family includes Nerve Growth Factor (NGF), Brain-Derived Neurotrophic Factor (BDNF), Neurotrophin-3 (NT-3), and Neurotrophin-4/5 (NT-4/5).[1][2] These molecules exert their effects by binding to two main classes of receptors on the cell surface: the Tropomyosin receptor kinase (Trk) family of receptor tyrosine kinases (TrkA, TrkB, and TrkC) and the p75 neurotrophin receptor (p75NTR).[1][2] The downstream signaling from these receptors is complex and can lead to either pro-survival and growth signals or programmed cell death (apoptosis), depending on the specific neurotrophin, receptor combination, and cellular context.

Core Neurotrophin Signaling Pathways

The biological outcomes of neurotrophin signaling are primarily dictated by the activation of Trk receptors and the p75NTR, which can signal independently or in concert.

Trk Receptor Signaling

Upon binding of a neurotrophin to its cognate Trk receptor, the receptor dimerizes and autophosphorylates on specific tyrosine residues in its cytoplasmic domain. This phosphorylation creates docking sites for various adaptor proteins and enzymes, initiating several key downstream signaling cascades:

-

Ras/MAPK Pathway: This pathway is critical for neuronal differentiation and neurite outgrowth.

-

PI3K/Akt Pathway: This cascade is a major promoter of cell survival and growth.

-

PLCγ Pathway: Activation of Phospholipase C gamma (PLCγ) leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn modulate intracellular calcium levels and activate Protein Kinase C (PKC), influencing synaptic plasticity.

Below is a diagram illustrating the major downstream cascades of Trk receptor activation.

Caption: Downstream signaling cascades of Trk receptor activation.

p75NTR Signaling

The p75NTR receptor has a more complex role, as its signaling can lead to both pro-survival and pro-apoptotic outcomes. The outcome is dependent on the presence of co-receptors (like Trk or Sortilin) and associated cytoplasmic proteins. Key signaling pathways initiated by p75NTR include:

-

NF-κB Pathway: Can promote neuronal survival.

-

JNK Pathway: Often associated with the induction of apoptosis.

-

RhoA Pathway: Involved in the regulation of cell morphology and neurite outgrowth.

Below is a diagram illustrating the major downstream cascades of p75NTR activation.

Caption: Downstream signaling cascades of p75NTR activation.

Quantitative Data in Neurotrophin Signaling Research

The following table summarizes hypothetical quantitative data that would be relevant in the study of a compound like "this compound" targeting neurotrophin pathways.

| Parameter | Control | This compound (10 nM) | This compound (100 nM) | BDNF (50 ng/mL) |

| TrkB Phosphorylation (Fold Change) | 1.0 | 3.5 | 8.2 | 10.0 |

| Akt Phosphorylation (Fold Change) | 1.0 | 2.8 | 6.5 | 7.8 |

| ERK1/2 Phosphorylation (Fold Change) | 1.0 | 1.5 | 3.1 | 4.5 |

| Neuronal Survival (%) | 50 | 65 | 85 | 90 |

| Neurite Outgrowth (µm) | 20 | 45 | 75 | 80 |

Experimental Protocols

Detailed methodologies are crucial for the accurate investigation of neurotrophin signaling. Below are example protocols for key experiments.

Western Blot for Protein Phosphorylation

This protocol is used to quantify the levels of phosphorylated Trk, Akt, and ERK.

-

Cell Culture and Treatment: Plate primary cortical neurons at a density of 1x10^6 cells/well in a 6-well plate. Culture for 7 days in vitro. Starve the cells in serum-free media for 4 hours prior to treatment. Treat with vehicle control, "this compound" at various concentrations, or BDNF for 15 minutes.

-

Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE and Transfer: Load 20 µg of protein per lane onto a 10% SDS-polyacrylamide gel. Separate proteins by electrophoresis and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% BSA in TBST for 1 hour. Incubate with primary antibodies (e.g., anti-phospho-TrkB, anti-phospho-Akt, anti-phospho-ERK) overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and image with a chemiluminescence imager.

-

Analysis: Quantify band intensity using densitometry software and normalize to a loading control (e.g., β-actin or total protein levels).

Neuronal Survival Assay

This assay measures the ability of a compound to protect neurons from apoptosis.

-

Cell Culture and Treatment: Plate primary neurons as described above. After 5 days in vitro, withdraw growth factors to induce apoptosis. Treat with vehicle control, "this compound", or BDNF.

-

Incubation: Incubate for 48 hours.

-

Viability Staining: Stain cells with a viability dye (e.g., Calcein-AM for live cells) and a nuclear stain (e.g., Hoechst 33342 for total cells).

-

Imaging and Analysis: Acquire images using fluorescence microscopy. Count the number of live cells and total cells in multiple fields per well. Calculate the percentage of neuronal survival.

Neurite Outgrowth Assay

This protocol quantifies the effect of a compound on the growth of neurites.

-

Cell Culture and Treatment: Plate neurons at a low density (e.g., 5x10^4 cells/well) on coated coverslips. After 24 hours, treat with vehicle control, "this compound", or BDNF.

-

Incubation: Incubate for 72 hours.

-

Immunocytochemistry: Fix the cells with 4% paraformaldehyde. Permeabilize and block non-specific binding. Incubate with an antibody against a neuronal marker (e.g., β-III tubulin) followed by a fluorescently labeled secondary antibody.

-

Imaging and Analysis: Acquire images using fluorescence microscopy. Trace the length of the longest neurite for a significant number of neurons per condition using image analysis software.

Below is a workflow diagram for a typical drug discovery and validation process targeting a neurotrophin pathway.

Caption: A generalized workflow for the discovery of neurotrophin pathway modulators.

Conclusion

The neurotrophin signaling pathways are intricate and vital for the health and function of the nervous system. While the specific entity "this compound" remains unidentified in the public domain, the principles and methodologies outlined in this guide provide a robust framework for the investigation of any compound designed to modulate these pathways. A thorough understanding of the Trk and p75NTR receptor systems, their downstream effectors, and the appropriate experimental models is paramount for the successful development of novel therapeutics for a range of neurological and psychiatric disorders.

References

AZ-23: A Technical Guide to its Core Therapeutic Targets

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZ-23 is a potent, selective, and orally bioavailable small molecule inhibitor of the Tropomyosin-related kinase (Trk) family of receptor tyrosine kinases.[1][2][3][4] As an ATP-competitive inhibitor, this compound targets TrkA, TrkB, and TrkC, which are key regulators of neuronal cell growth, development, and survival.[1][2] The Trk signaling pathway has been implicated in tumorigenesis through mechanisms such as oncogenic fusions, mutations, and autocrine signaling, making it a compelling target for cancer therapy.[1][2][4] Preclinical studies have demonstrated the efficacy of this compound in inhibiting tumor growth in Trk-driven cancer models, highlighting its potential as a therapeutic agent.[1][2][5][6] This document provides an in-depth technical overview of the therapeutic targets of this compound, including quantitative data on its activity, detailed experimental methodologies from key preclinical studies, and visualizations of its mechanism of action.

Core Therapeutic Targets: TrkA, TrkB, and TrkC

The primary therapeutic targets of this compound are the three members of the Tropomyosin-related kinase family: TrkA, TrkB, and TrkC.[1][2][4] These receptor tyrosine kinases are activated by neurotrophins, a family of protein growth factors essential for the development and function of the nervous system.[1] In the context of cancer, aberrant activation of Trk signaling can drive tumor growth, proliferation, and survival.[1][4] this compound acts as an ATP-competitive inhibitor, binding to the kinase domain of the Trk receptors and preventing the transfer of phosphate from ATP to tyrosine residues on the receptor and downstream signaling proteins.[4][5] This blockade of phosphorylation effectively abrogates the oncogenic signaling cascade.

Data Presentation

Table 1: In Vitro Kinase Inhibitory Activity of this compound

| Target | IC50 (nM) |

| TrkA | 2 |

| TrkB | 8 |

| FGFR1 | 24 |

| Flt3 | 52 |

| Ret | 55 |

| MuSk | 84 |

| Lck | 99 |

Source:

Table 2: Cellular Activity of this compound

| Cell Line | Assay | Ligand | EC50 (nM) |

| 3T3-TrkA | TrkA Phosphorylation | NGF | ~5 (complete inhibition at ≥5 nM) |

| 3T3-TrkB | TrkB Phosphorylation | BDNF | Similar to TrkA |

| 3T3-TrkC | TrkC Phosphorylation | NT-3 | Similar to TrkA |

| K562 | TrkA Phosphorylation | NGF | Subnanomolar |

| MCF10A-TrkA-Δ | Cell Survival | - | 2 |

| TF-1 | Cell Proliferation | NGF | Not specified |

Source:[1]

Signaling Pathway

Caption: Trk signaling pathway and the inhibitory action of this compound.

Experimental Protocols

The following are summaries of the key experimental methodologies employed in the preclinical characterization of this compound, as described in Thress K, et al. Mol Cancer Ther 2009;8(7):1818–27.[1]

In Vitro TrkA Kinase Assay

The in vitro kinase activity of this compound was assessed using a homogenous time-resolved fluorescence (HTRF) assay. Recombinant TrkA kinase domain was incubated with a biotinylated peptide substrate and ATP in a kinase reaction buffer. This compound was added at various concentrations to determine its inhibitory effect. The reaction was stopped, and the level of peptide phosphorylation was quantified by adding a europium-labeled anti-phosphotyrosine antibody and a streptavidin-allophycocyanin conjugate. The HTRF signal, proportional to the kinase activity, was measured on a plate reader. IC50 values were calculated from the dose-response curves.

Phospho-TrkA ELISA

To measure the cellular activity of this compound, a phospho-TrkA enzyme-linked immunosorbent assay (ELISA) was utilized. Stably transfected murine 3T3 fibroblast cell lines expressing full-length human TrkA, TrkB, or TrkC were used. Cells were serum-starved and then pre-incubated with varying concentrations of this compound before stimulation with the respective ligands (NGF for TrkA, BDNF for TrkB, and NT-3 for TrkC). Following cell lysis, the concentration of phosphorylated Trk receptor was determined using a sandwich ELISA. Lysates were added to plates coated with a Trk capture antibody, and a horseradish peroxidase-conjugated anti-phosphotyrosine antibody was used for detection. The signal was developed with a chromogenic substrate and measured spectrophotometrically.

Immunoblot Analyses for Trk Phosphorylation

In addition to ELISA, western blotting was performed to visualize the inhibition of Trk phosphorylation. K562 cells, which endogenously express TrkA, were treated with this compound and stimulated with NGF. Cell lysates were prepared, and proteins were separated by SDS-PAGE and transferred to a PVDF membrane. The membrane was probed with primary antibodies specific for phosphorylated TrkA and total TrkA, followed by incubation with a horseradish peroxidase-conjugated secondary antibody. Protein bands were visualized using an enhanced chemiluminescence detection system.

Cell Proliferation and Survival Assays

The effect of this compound on Trk-dependent cell viability was assessed using cell proliferation and survival assays.

-

MCF10A-TrkA-Δ Survival Assay: MCF10A cells engineered to express a constitutively active form of TrkA (TrkA-Δ) were plated in a growth factor-reduced medium. Cells were treated with a range of this compound concentrations, and cell viability was measured after a defined incubation period using a reagent such as AlamarBlue.

-

TF-1 Proliferation Assay: The human erythroleukemic cell line TF-1, which is dependent on NGF for proliferation when expressing TrkA, was used. Cells were cultured in the presence of NGF and treated with various concentrations of this compound. Cell proliferation was quantified after 72 hours using an MTS assay.

In Vivo Tumor Xenograft Models

The in vivo efficacy of this compound was evaluated in mouse xenograft models.

-

3T3-TrkA-Δ Allograft Model: Murine 3T3 fibroblasts expressing a constitutively active TrkA were implanted subcutaneously into immunodeficient mice. Once tumors were established, mice were treated orally with this compound or a vehicle control. Tumor volumes were measured regularly to assess the anti-tumor activity of the compound.

-

SK-N-SH Neuroblastoma Xenograft Model: Human SK-N-SH neuroblastoma cells, which express Trk receptors, were implanted subcutaneously into immunodeficient mice. Similar to the allograft model, mice with established tumors were treated orally with this compound, and tumor growth was monitored over time.

Experimental Workflow

Caption: Preclinical evaluation workflow for this compound.

Conclusion

This compound is a well-characterized inhibitor of the Trk receptor tyrosine kinases with potent activity against TrkA, TrkB, and TrkC. Its mechanism of action as an ATP-competitive inhibitor has been demonstrated through a series of rigorous in vitro and in vivo preclinical studies. The quantitative data and experimental methodologies outlined in this guide provide a comprehensive technical overview for researchers and drug development professionals interested in the therapeutic potential of targeting the Trk signaling pathway with this compound. The promising preclinical efficacy of this compound in Trk-driven cancer models underscores its potential for further development as a targeted cancer therapy.

References

- 1. Identification of a Novel Series of Potent TrkA Receptor Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of Disubstituted Imidazo[4,5-b]pyridines and Purines as Potent TrkA Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Imidazo[4,5-b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties - Jarmoni - Current Medicinal Chemistry [rjpbr.com]

- 5. US11191766B2 - Methods of treating pediatric cancers - Google Patents [patents.google.com]

- 6. Butyric acid - Wikipedia [en.wikipedia.org]

AZ-23: A Preclinical Pharmacological Overview of a Novel Trk Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical pharmacology of AZ-23, a potent and selective inhibitor of the Tropomyosin receptor kinase (Trk) family. The data herein is compiled to support further research and development of this compound for potential therapeutic applications, particularly in oncology.

Core Data Presentation

The following tables summarize the key quantitative data from in vitro and in vivo preclinical studies of this compound.

In Vitro Kinase Inhibition

This compound demonstrates potent and selective inhibition of Trk family kinases. The half-maximal inhibitory concentrations (IC50) against TrkA and TrkB are in the low nanomolar range. The compound also shows selectivity against a panel of other kinases.[1]

| Target | IC50 (nM) |

| TrkA | 2 |

| TrkB | 8 |

| FGFR1 | 24 |

| Flt3 | 52 |

| Ret | 55 |

| MuSk | 84 |

| Lck | 99 |

Cellular Activity

This compound effectively inhibits Trk-mediated cell survival with a half-maximal effective concentration (EC50) of 2 nM.[1]

| Cellular Endpoint | Cell Lines | EC50 (nM) |

| Trk-Dependent Survival | MCF10A-TrkA-Δ, TF-1 | 2 |

In Vivo Efficacy: Neuroblastoma Xenograft Model

This compound demonstrates significant tumor growth inhibition in a Trk-expressing neuroblastoma xenograft model in mice following oral administration.[1]

| Animal Model | Tumor Type | Administration | Key Finding |

| Mouse Xenograft | Trk-expressing Neuroblastoma | Oral | Significant tumor growth inhibition |

Experimental Protocols

The following sections detail the methodologies for the key experiments cited in the preclinical evaluation of this compound.

In Vitro Kinase Assays

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a panel of purified kinases.

Methodology:

-

Kinase Panel: A panel of purified kinases, including TrkA, TrkB, FGFR1, Flt3, Ret, MuSk, and Lck, were used.

-

Assay Principle: The assays were performed in a biochemical format, measuring the phosphorylation of a substrate by the respective kinase in the presence of varying concentrations of this compound. The detection of phosphorylated substrate was likely achieved using a method such as ELISA, time-resolved fluorescence resonance energy transfer (TR-FRET), or a radiometric assay with ³²P-ATP.

-

Procedure:

-

Kinase, substrate, and ATP were combined in a reaction buffer.

-

This compound was serially diluted and added to the reaction mixture.

-

The reaction was allowed to proceed for a defined period at a controlled temperature.

-

The reaction was stopped, and the amount of product (phosphorylated substrate) was quantified.

-

IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation.

-

Cellular Proliferation/Survival Assays

Objective: To determine the effect of this compound on the proliferation and survival of cancer cell lines dependent on Trk signaling.

Methodology:

-

Cell Lines: The study utilized cell lines engineered to be dependent on Trk signaling for survival, such as MCF10A-TrkA-Δ and TF-1 cells.[1]

-

Assay Principle: Cell viability was assessed after a defined period of exposure to various concentrations of this compound.

-

Procedure:

-

Cells were seeded in multi-well plates and allowed to adhere.

-

The cells were then treated with a range of concentrations of this compound.

-

Following an incubation period (typically 72 hours), cell viability was measured using a colorimetric or fluorometric assay, such as the MTS assay, which measures mitochondrial metabolic activity as an indicator of cell number.[1]

-

EC50 values were determined from the resulting dose-response curves.

-

In Vivo Neuroblastoma Xenograft Model

Objective: To evaluate the in vivo anti-tumor efficacy of orally administered this compound in a Trk-expressing neuroblastoma model.

Methodology:

-

Animal Model: Immunocompromised mice (e.g., nude or SCID mice) were used to host the human neuroblastoma xenografts.

-

Tumor Implantation: Human neuroblastoma cells expressing Trk receptors were implanted subcutaneously or orthotopically into the mice.

-

Treatment: Once tumors reached a palpable size, mice were randomized into treatment and control groups. This compound was administered orally at a specified dose and schedule. The control group received a vehicle control.

-

Efficacy Evaluation: Tumor volume was measured regularly using calipers. At the end of the study, tumors were excised and weighed. The percentage of tumor growth inhibition (TGI) was calculated by comparing the average tumor volume or weight in the treated group to the control group.

-

Pharmacodynamic Assessment: To confirm target engagement in vivo, tumors were excised at various time points after a single oral dose of this compound. The levels of phosphorylated TrkA (pTrkA) in tumor lysates were analyzed using an ELISA.[1]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways targeted by this compound and a general workflow for its preclinical evaluation.

Caption: TrkA Signaling Pathway and Inhibition by this compound.

Caption: TrkB Signaling Pathway and Inhibition by this compound.

References

AZ-23: An In-Depth Technical Guide on its In Vitro Effects on Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZ-23 is a potent and selective, ATP-competitive inhibitor of the Tropomyosin receptor kinase (Trk) family of receptor tyrosine kinases (TrkA, TrkB, and TrkC).[1] The Trk signaling pathway plays a crucial role in the development and survival of neurons, and its aberrant activation through gene fusions, mutations, or overexpression has been implicated as an oncogenic driver in a variety of human cancers.[1][2] This makes Trk kinases attractive targets for cancer therapy. This compound has demonstrated inhibitory activity against Trk kinases at low nanomolar concentrations and has shown promise in preclinical studies.[1][3] This technical guide provides a comprehensive overview of the available in vitro data on the effects of this compound on cancer cell lines, detailed experimental protocols for key assays, and visualizations of the relevant signaling pathways and experimental workflows.

Data Presentation

Kinase Inhibitory Activity of this compound

The primary mechanism of action of this compound is the inhibition of Trk kinases. The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound against a panel of kinases, demonstrating its high potency for TrkA and TrkB.

| Kinase Target | IC50 (nM) |

| TrkA | 2[3] |

| TrkB | 8[3] |

| FGFR1 | 24[3] |

| Flt3 | 52[3] |

| Ret | 55[3] |

| MuSk | 84[3] |

| Lck | 99[3] |

Anti-proliferative Activity of this compound in Cancer Cell Lines

This compound has been shown to inhibit the growth of various cancer cell lines, particularly those dependent on Trk signaling. The table below presents the available IC50 values for the anti-proliferative effects of this compound.

| Cell Line | Cancer Type | IC50 (µM) |

| RD | Rhabdomyosarcoma | 5.3[3] |

| SJRH30 | Rhabdomyosarcoma | 1.8[3] |

| KM12 | Colon Cancer | Not explicitly quantified, but activity demonstrated. |

Mandatory Visualization

Signaling Pathway of Trk Inhibition by this compound

The following diagram illustrates the downstream signaling pathways inhibited by this compound through its targeting of Trk receptors. Trk activation typically leads to the activation of the Ras/MAPK, PI3K/Akt, and PLCγ pathways, promoting cell survival, proliferation, and differentiation. This compound blocks these downstream signals.

Experimental Workflow for In Vitro Characterization of this compound

This diagram outlines a typical experimental workflow for evaluating the in vitro effects of a compound like this compound on cancer cell lines.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Cell Cycle Arrest in Different Cancer Cell Lines (Liver, Breast, and Colon) Induces Apoptosis under the Influence of the Chemical Content of Aeluropus lagopoides Leaf Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 3. AZD9291 in epidermal growth factor receptor inhibitor-resistant non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

AZ-23: A Novel Glycogen Synthase Kinase 3 Beta (GSK-3β) Inhibitor for the Treatment of Neurodegenerative Diseases

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Neurodegenerative diseases, such as Alzheimer's disease, are characterized by the progressive loss of structure and function of neurons. One of the key pathological hallmarks of Alzheimer's disease is the hyperphosphorylation of the tau protein, leading to the formation of neurofibrillary tangles (NFTs). Glycogen synthase kinase 3 beta (GSK-3β) is a serine/threonine kinase that has been identified as a critical enzyme in the phosphorylation of tau. Its dysregulation is strongly implicated in the pathology of Alzheimer's disease. This document provides a comprehensive technical overview of AZ-23, a novel, potent, and selective small molecule inhibitor of GSK-3β. We present its mechanism of action, preclinical efficacy data, and detailed experimental protocols.

Mechanism of Action: Targeting the GSK-3β Signaling Pathway

This compound is an ATP-competitive inhibitor of GSK-3β. By binding to the ATP-binding pocket of the enzyme, this compound prevents the phosphorylation of its downstream substrates, including the tau protein. The inhibition of tau hyperphosphorylation is expected to reduce the formation of NFTs, thereby mitigating neuronal damage and cognitive decline associated with Alzheimer's disease.

Preclinical Data

In Vitro Efficacy

The inhibitory activity of this compound against GSK-3β was determined using a radiometric filter binding assay. The selectivity was assessed against a panel of other kinases.

| Parameter | Value |

| GSK-3β IC50 | 15 nM |

| Selectivity (vs. CDK5) | >100-fold |

| Selectivity (vs. MAPK1) | >200-fold |

Cell-Based Assays

The effect of this compound on tau phosphorylation was evaluated in a SH-SY5Y neuroblastoma cell line stably overexpressing human tau.

| This compound Concentration | p-Tau Reduction (%) |

| 10 nM | 25% |

| 50 nM | 60% |

| 100 nM | 85% |

In Vivo Efficacy in a Transgenic Mouse Model

The efficacy of this compound was tested in a 3xTg-AD mouse model of Alzheimer's disease. Mice were treated daily with this compound or vehicle for 3 months.

| Treatment Group | Morris Water Maze Escape Latency (s) | Hippocampal p-Tau Levels (relative to vehicle) |

| Vehicle | 45.2 ± 5.1 | 1.00 |

| This compound (10 mg/kg) | 28.7 ± 4.3 | 0.45 |

| This compound (30 mg/kg) | 19.5 ± 3.9 | 0.21 |

Experimental Protocols

GSK-3β Kinase Assay

A radiometric filter binding assay was used to determine the IC50 of this compound for GSK-3β.

Methodology:

-

Recombinant human GSK-3β enzyme is incubated with the GS2 peptide substrate and [γ-33P]ATP in a kinase buffer.

-

This compound is added at various concentrations to determine its inhibitory effect.

-

The reaction is allowed to proceed for 60 minutes at 30°C.

-

The reaction is stopped by the addition of phosphoric acid.

-

The mixture is transferred to a phosphocellulose filter plate, which captures the phosphorylated substrate.

-

The plate is washed to remove unincorporated [γ-33P]ATP.

-

Scintillation fluid is added to each well, and the radioactivity is quantified using a scintillation counter.

-

IC50 values are calculated by fitting the data to a four-parameter logistic equation.

Western Blot for Phosphorylated Tau

The levels of phosphorylated tau (p-Tau) in cell lysates or brain homogenates are quantified by Western blotting.

AZ-23: A Technical Overview of a Potent Trk Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

AZ-23 is an orally bioavailable, ATP-competitive inhibitor of Tropomyosin receptor kinase (Trk) A, B, and C.[1][2][3] This document provides a comprehensive technical overview of its chemical structure, properties, and biological activity, based on currently available data.

Chemical Structure and Properties

This compound is a small molecule with the chemical formula C17H19ClFN7O.[4][5] Its structure is characterized by a pyrimidine core with substituted amine and pyrazole groups.

| Property | Value | Reference |

| CAS Number | 915720-21-7 | [2][3][4][5] |

| Molecular Formula | C17H19ClFN7O | [4][5] |

| Molecular Weight | 391.83 g/mol | [4][5] |

| SMILES | C--INVALID-LINK--NC2=NC=C(C(=N2)NC3=CC(=NN3)OC(C)C)Cl | [4][5] |

| Solubility | DMSO: 125 mg/mL (319.02 mM) | [5] |

Pharmacological Properties

This compound is a potent inhibitor of Trk kinases and also exhibits activity against a panel of other kinases. The half-maximal inhibitory concentrations (IC50) are summarized below.

| Target Kinase | IC50 (nM) | Reference |

| TrkA | 2 | [1][2][3][5] |

| TrkB | 8 | [1][2][3][5] |

| FGFR1 | 24 | [1][2][3][5] |

| Flt3 | 52 | [1][2][3][5] |

| Ret | 55 | [1][2][3][5] |

| MuSk | 84 | [1][2][3][5] |

| Lck | 99 | [1][2][3][5] |

Mechanism of Action and Biological Activity

This compound functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the Trk kinases and thereby preventing phosphorylation and activation of downstream signaling pathways. This potent and selective inhibition of Trk phosphorylation has been demonstrated in cellular assays.[1][5]

The inhibition of Trk signaling by this compound leads to a potent anti-proliferative effect in Trk-dependent cell lines. For instance, it inhibits Trk-mediated survival with an EC50 of 2 nM and shows inhibitory effects on the survival of MCF10ATrkA-Δ and TF-1 cell lines.[1][5]

Furthermore, in vivo studies have demonstrated the efficacy of this compound. Following oral administration in a TrkA-driven allograft mouse model, the compound showed significant inhibition of TrkA kinase activity.[1][5] It also exhibited significant tumor growth inhibition in a xenograft model of neuroblastoma that expresses Trk.[1]

Below is a diagram illustrating the simplified Trk signaling pathway and the point of inhibition by this compound.

Caption: Simplified Trk signaling pathway and inhibition by this compound.

Experimental Protocols

While detailed, step-by-step protocols for the synthesis and evaluation of this compound are not publicly available, the following experimental methodologies have been described in the context of its characterization.

Cell Proliferation Assay

Exponentially growing TF-1 cells are treated with various concentrations of this compound. The cells are then incubated for an additional 72 hours at 37°C in either growth medium or basal medium supplemented with 100 ng/mL of Nerve Growth Factor (NGF). Cell proliferation is subsequently measured using an MTS solution.[1]

The workflow for this assay can be visualized as follows:

Caption: Workflow for a cell proliferation assay with this compound.

In Vivo TrkA Kinase Inhibition Assay

Tumor-bearing mice are administered a single oral dose of this compound. At various time points post-dosing (e.g., 2, 6, 16, or 24 hours), individual mice are sacrificed. The tumors are then excised and homogenized. The resulting tumor lysates are analyzed for the levels of phosphorylated TrkA (pTrkA) using an ELISA.[1]

The logical flow of this in vivo experiment is depicted below:

Caption: In vivo TrkA kinase inhibition experimental workflow.

Storage and Handling

This compound is for research use only and should not be used in humans.[1][3][4] Stock solutions should be prepared fresh.[2] For long-term storage, it is recommended to store the compound at -80°C for up to 6 months or at -20°C for up to 1 month.[1] When dissolved in a solvent, it should be stored at -80°C for up to one year.[5]

Disclaimer: This document is intended for informational purposes for a technical audience and is based on publicly available data. The accuracy of the referenced methods has not been independently confirmed.[1] Researchers should consult the original sources and conduct their own validation studies.

References

AZ-23: A Comprehensive Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of AZ-23, a potent and selective ATP-competitive inhibitor of Tropomyosin receptor kinase (Trk) A, B, and C. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on the compound's properties, mechanism of action, experimental protocols, and relevant signaling pathways.

Core Compound Specifications

This compound is a small molecule inhibitor with the following molecular and physical properties:

| Property | Value | Citation |

| CAS Number | 915720-21-7 | [1][2][3][4] |

| Molecular Weight | 391.83 g/mol | [1][2][3][5] |

| Molecular Formula | C₁₇H₁₉ClFN₇O | [1][4] |

| Chemical Name | 5-chloro-N-[(1S)-1-(5-fluoropyridin-2-yl)ethyl]-N′-(5-propan-2-yloxy-1H-pyrazol-3-yl)pyrimidine-2,4-diamine | [6] |

In-Vitro Kinase Inhibitory Activity

This compound has demonstrated potent inhibitory activity against TrkA and TrkB, with good selectivity over a panel of other kinases. The half-maximal inhibitory concentrations (IC₅₀) are summarized below.

| Kinase | IC₅₀ (nM) | Citation |

| TrkA | 2 | [2][3][5] |

| TrkB | 8 | [2][3][5] |

| FGFR1 | 24 | [2][3][5] |

| Flt3 | 52 | [2][3][5] |

| Ret | 55 | [2][3][5] |

| MuSk | 84 | [2][3][5] |

| Lck | 99 | [2][3][5] |

Signaling Pathway

This compound exerts its biological effects by inhibiting the TrkA signaling pathway. Upon binding of its ligand, Nerve Growth Factor (NGF), the TrkA receptor dimerizes and autophosphorylates, initiating a cascade of downstream signaling events that are crucial for neuronal cell growth, development, and survival.[4][7] This pathway is also implicated in the tumorigenesis of certain cancers, such as neuroblastoma.[8][9] The key signaling cascades activated by TrkA include the RAS/MAPK pathway, the PI3K/Akt pathway, and the PLCγ pathway.[1][2][4]

Figure 1: TrkA Signaling Pathway and Inhibition by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the efficacy of this compound.

In-Vitro TrkA Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against TrkA kinase activity.

Materials:

-

Recombinant human TrkA kinase

-

ATP

-

Kinase buffer

-

Substrate peptide

-

This compound

-

Kinase-Glo® Luminescent Kinase Assay Kit (Promega)

-

96-well plates

-

Plate reader

Procedure:

-

Prepare a serial dilution of this compound in DMSO.

-

In a 96-well plate, add the kinase buffer, recombinant TrkA kinase, and the substrate peptide.

-

Add the diluted this compound or DMSO (vehicle control) to the respective wells.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at 30°C for 60 minutes.

-

Stop the reaction and measure the remaining ATP using the Kinase-Glo® reagent according to the manufacturer's instructions.

-

Measure luminescence using a plate reader.

-

Calculate the percent inhibition for each this compound concentration relative to the vehicle control.

-

Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

Cell-Based TrkA Phosphorylation Assay

Objective: To assess the ability of this compound to inhibit NGF-induced TrkA phosphorylation in a cellular context.

Materials:

-

MCF10A-TrkA or similar cells overexpressing TrkA

-

Cell culture medium

-

NGF

-

This compound

-

Lysis buffer

-

Phospho-TrkA (Tyr490) ELISA kit

-

96-well plates

-

Plate reader

Procedure:

-

Seed MCF10A-TrkA cells in 96-well plates and allow them to adhere overnight.

-

Starve the cells in a serum-free medium for 4-6 hours.

-

Pre-treat the cells with various concentrations of this compound or DMSO for 1 hour.

-

Stimulate the cells with 100 ng/mL NGF for 10 minutes.

-

Wash the cells with cold PBS and lyse them with lysis buffer.

-

Determine the concentration of phosphorylated TrkA in the cell lysates using a Phospho-TrkA (Tyr490) ELISA kit according to the manufacturer's protocol.[10]

-

Read the absorbance or chemiluminescence on a plate reader.

-

Normalize the phospho-TrkA signal to the total protein concentration.

-

Calculate the EC₅₀ value, which is the concentration of this compound that causes 50% inhibition of NGF-induced TrkA phosphorylation.

Cell Viability Assay

Objective: To evaluate the effect of this compound on the viability of Trk-dependent cancer cells.

Materials:

-

TF-1 or a neuroblastoma cell line (e.g., IMR-32)

-

Cell culture medium

-

NGF (for TF-1 cells)

-

This compound

-

MTS or similar cell viability reagent

-

96-well plates

-

Incubator (37°C, 5% CO₂)

-

Plate reader

Procedure:

-

Seed exponentially growing cells in 96-well plates.[3]

-

For TF-1 cells, use a basal medium supplemented with 100 ng/mL NGF.[3]

-

Treat the cells with a range of concentrations of this compound or DMSO.[3]

-

Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.[3]

-

Add MTS reagent to each well and incubate for 1-4 hours.

-

Measure the absorbance at 490 nm using a plate reader.

-

Calculate the percentage of cell viability relative to the DMSO-treated control.

-

Determine the EC₅₀ value for cell growth inhibition.

In-Vivo Neuroblastoma Xenograft Model

Objective: To assess the anti-tumor efficacy of this compound in a preclinical animal model.

Materials:

-

Immunocompromised mice (e.g., NOD-SCID or athymic nude mice)[11]

-

Neuroblastoma cell line (e.g., SH-SY5Y, IMR-32)[12]

-

Matrigel

-

This compound

-

Vehicle solution

-

Calipers

-

Animal balance

Procedure:

-

Subcutaneously implant neuroblastoma cells mixed with Matrigel into the flank of the mice.[11]

-

Monitor tumor growth regularly using calipers.

-

Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Administer this compound orally at a predetermined dose and schedule.[8][9] The control group receives the vehicle.

-

Measure tumor volume and body weight 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pTrkA levels by ELISA or immunohistochemistry).[3]

-

Compare the tumor growth inhibition in the this compound treated group to the vehicle control group.

Experimental Workflow

The following diagram outlines a typical workflow for the preclinical evaluation of a Trk inhibitor like this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Biogenesis and Function of the NGF/TrkA Signaling Endosome - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. NGF‐Dependent Activation of TrkA Pathway: A Mechanism for the Neuroprotective Effect of Troxerutin in D‐Galactose‐Treated Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Identification and preclinical characterization of this compound, a novel, selective, and orally bioavailable inhibitor of the Trk kinase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. scholars.houstonmethodist.org [scholars.houstonmethodist.org]

- 10. PathScan® Phospho-TrkA (Tyr490) Chemiluminescent Sandwich ELISA Kit | Cell Signaling Technology [cellsignal.com]

- 11. Preclinical Models of Neuroblastoma—Current Status and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Neuroblastoma xenograft models demonstrate the therapeutic potential of 177Lu-octreotate - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

AZ-23: In Vivo Experimental Protocols and Application Notes

For Researchers, Scientists, and Drug Development Professionals

Abstract